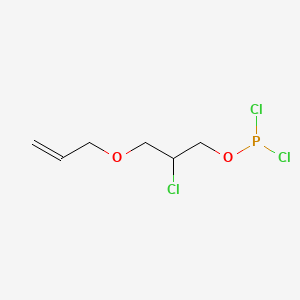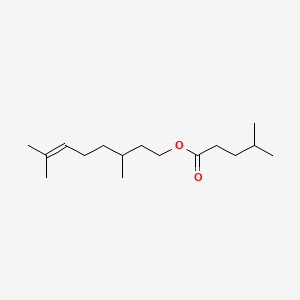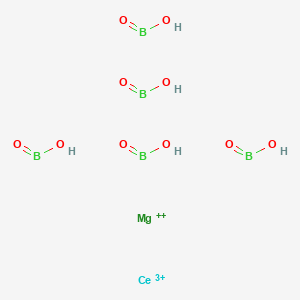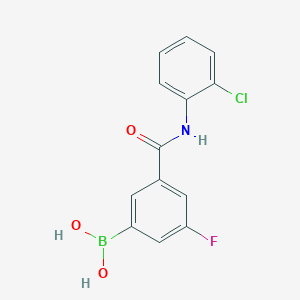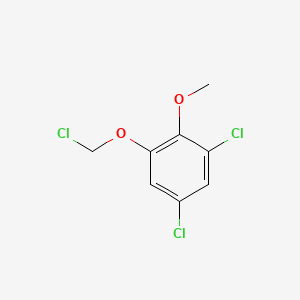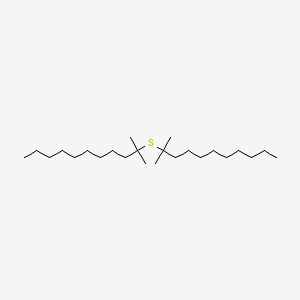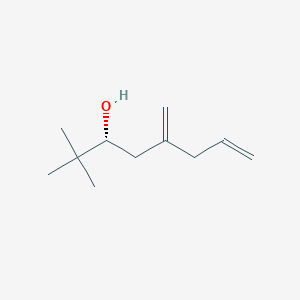
7-Octen-3-ol, 2,2-dimethyl-5-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Octen-3-ol, 2,2-dimethyl-5-methylene-: is an organic compound with the molecular formula C11H20O . It is a tertiary alcohol, characterized by the presence of a hydroxy group (-OH) attached to a saturated carbon atom. This compound is known for its unique structure, which includes a double bond and a methylene group, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chlorination of Myrcene: One of the common methods to synthesize 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves the chlorination of myrcene, followed by hydrolysis.
Hydrogenation of Myrcene: Another method includes the hydrogenation of myrcene under specific conditions to yield the desired compound.
Industrial Production Methods: The industrial production of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- typically involves large-scale chlorination and hydrogenation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s structure.
Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, acids, and bases
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of saturated alcohols
Substitution: Formation of ethers, esters, or halides
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in organic synthesis for the production of various chemicals and pharmaceuticals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the fragrance industry due to its pleasant aroma, often used in perfumes and flavorings.
Wirkmechanismus
The mechanism of action of 7-Octen-3-ol, 2,2-dimethyl-5-methylene- involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methylene group can participate in various chemical reactions, altering the compound’s activity and interactions.
Vergleich Mit ähnlichen Verbindungen
- 7-Octen-2-ol, 2,6-dimethyl-
- 2-Octen-1-ol, 3,7-dimethyl-
- 6-Octen-1-ol, 3,7-dimethyl-
Comparison:
- 7-Octen-3-ol, 2,2-dimethyl-5-methylene- is unique due to its specific structure, which includes a tertiary alcohol, a double bond, and a methylene group. This combination of features makes it distinct from other similar compounds, which may lack one or more of these structural elements .
Eigenschaften
CAS-Nummer |
42201-32-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(3R)-2,2-dimethyl-5-methylideneoct-7-en-3-ol |
InChI |
InChI=1S/C11H20O/c1-6-7-9(2)8-10(12)11(3,4)5/h6,10,12H,1-2,7-8H2,3-5H3/t10-/m1/s1 |
InChI-Schlüssel |
DKRSOEZYLGQVDF-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](CC(=C)CC=C)O |
Kanonische SMILES |
CC(C)(C)C(CC(=C)CC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


